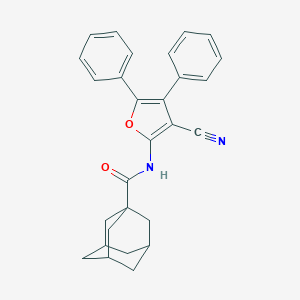
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide, also known as A-841720, is a small molecule inhibitor that targets the protein kinase C (PKC) isoforms. PKC is a family of serine/threonine kinases that play a crucial role in various signaling pathways involved in cell growth, differentiation, and apoptosis. A-841720 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide selectively inhibits the activity of PKC isoforms by binding to their regulatory domain, which prevents their activation. PKC isoforms are involved in various signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting their activity, N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and protect against neuronal damage.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and protect against neuronal damage. It has also been shown to inhibit the growth and metastasis of cancer cells in preclinical models, without causing significant toxicity to normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide is its potent and selective inhibition of PKC isoforms, which makes it a valuable tool for studying the role of PKC in various biological processes. However, its relatively low solubility and stability in aqueous solutions can limit its use in some experiments. Additionally, the lack of clinical data on its safety and efficacy in humans makes it difficult to assess its potential therapeutic applications.
Future Directions
Future research on N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide could focus on elucidating its mechanism of action in different cell types and signaling pathways, as well as exploring its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more stable and soluble analogs of N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide could improve its efficacy and reduce its limitations for lab experiments.
Synthesis Methods
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide can be synthesized using a multi-step process involving the reaction of 1-adamantylamine with 4,5-diphenyl-2-furancarboxylic acid, followed by the conversion of the resulting intermediate to the final product using a cyano group.
Scientific Research Applications
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has been shown to exhibit potent anti-tumor activity in various preclinical cancer models, including breast, lung, and prostate cancer. It works by inhibiting the activity of PKC isoforms, which are known to be overexpressed in many cancer types. N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide has also been studied for its potential anti-inflammatory and neuroprotective effects.
properties
Product Name |
N-(3-cyano-4,5-diphenyl-2-furyl)-1-adamantanecarboxamide |
|---|---|
Molecular Formula |
C28H26N2O2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C28H26N2O2/c29-17-23-24(21-7-3-1-4-8-21)25(22-9-5-2-6-10-22)32-26(23)30-27(31)28-14-18-11-19(15-28)13-20(12-18)16-28/h1-10,18-20H,11-16H2,(H,30,31) |
InChI Key |
UINJEWNOOYCONQ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305832.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B305834.png)
![methyl 4-({N-methyl-N-[(2,4,6-trimethylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B305836.png)
![2-[(mesitylsulfonyl)(methyl)amino]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B305837.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(mesitylsulfonyl)(methyl)amino]acetamide](/img/structure/B305838.png)
![2,4-dichloro-N-{2-methyl-1-[5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305840.png)
![2,4-dichloro-N-{2-methyl-1-[5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305841.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B305844.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B305853.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B305854.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B305855.png)
![(5E)-5-[4-(diethylamino)benzylidene]-3-(4-methylbenzyl)imidazolidine-2,4-dione](/img/structure/B305857.png)

